molecular formula C21H24BrNO3 B137425 Quantacure ABQ CAS No. 125850-75-1

Quantacure ABQ

Cat. No.: B137425
CAS No.: 125850-75-1
M. Wt: 418.3 g/mol
InChI Key: JKXUAKAQFISCCT-UHFFFAOYSA-M
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Description

Quantacure ABQ: is a chemical compound with the molecular formula H2C=CHCO2CH2CH2N(CH3)2(CH2C6H4COC6H5)Br and a molecular weight of 418.32 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

In chemistry, Quantacure ABQ is used as a photoinitiator in UV-curable coatings and adhesives . Its ability to initiate polymerization under UV light makes it valuable in the production of high-performance materials .

Biology

In biological research, this compound is utilized in the development of biocompatible polymers for drug delivery systems . Its polymerization properties allow for the creation of hydrogels and nanoparticles that can encapsulate and release drugs in a controlled manner .

Medicine

In medicine, this compound is explored for its potential in photodynamic therapy . Its ability to generate reactive oxygen species under UV light can be harnessed to target and destroy cancer cells .

Industry

In the industrial sector, this compound is used in the production of coatings and finishes for textiles and furniture . Its photoinitiating properties ensure rapid curing and durable finishes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quantacure ABQ typically involves the reaction of (4-benzoylbenzyl)dimethylamine with 2-bromoethyl acrylate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C . The product is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up using industrial chromatography or continuous crystallization methods to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Quantacure ABQ undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Quantacure ABQ involves the generation of free radicals upon exposure to UV light . These free radicals initiate the polymerization of acrylate monomers, leading to the formation of cross-linked polymers . The compound’s benzoylbenzyl group enhances its ability to absorb UV light, making it an efficient photoinitiator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quantacure ABQ is unique due to its benzoylbenzyl group, which enhances its UV absorption properties. This makes it a more efficient photoinitiator compared to similar compounds, leading to faster and more efficient polymerization processes .

Properties

IUPAC Name

(4-benzoylphenyl)methyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24NO3.BrH/c1-4-20(23)25-15-14-22(2,3)16-17-10-12-19(13-11-17)21(24)18-8-6-5-7-9-18;/h4-13H,1,14-16H2,2-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXUAKAQFISCCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(=O)C=C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622188
Record name 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125850-75-1
Record name 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethylaminoethyl acrylate (9.11 mls) was added to a stirred solution of 4-bromomethylbenzophenone (13.75g) in acetone (50 mls) at 55° C. and the mixture was stirred for two hours at 60°±2° C. After cooling to room temperature, the stirred mixture was further cooled in an ice bath for two hours prior to filtration. After washing the residue with acetone (X1) followed by isopropyl ether (X2) the solid was dried under vacuo at room temperature. The crude title compound was obtained as a white crystalline solid (14.48g; m.p. 121°-123° C.) which was recrystallised from acetone (150 mls). Filtration, followed by sequentially washing with acetone (X1) then isopropyl ether (X1) and drying under vacuo at room temperature gave the title compound (10.26g; yield =49.04%) as white fine granular crystals of melting point equal to 122°-124° C. Analysis:
Quantity
9.11 mL
Type
reactant
Reaction Step One
Quantity
13.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
49.04%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide (PIA) effective in photo-induced modification of cellulose?

A: Research suggests that PIA's effectiveness stems from its ability to efficiently transition to a triplet state upon UV irradiation. [] This excited state facilitates reactions with cellulose substrates, ultimately leading to surface modifications. Specifically, PIA demonstrated a higher propensity for triplet state transition compared to another photoinitiator system, [3-(3,4-dimethyl-9-oxo-9H-thioxanthene-2-yloxy)-2-hydroxypropyl]trimethylammonium chloride (PIB), under identical conditions. [] This suggests that PIA can more effectively utilize absorbed light energy for initiating the desired photochemical reactions on the cellulose surface.

Q2: How does the pretreatment of lyocell fabric with different amines influence the effectiveness of photo-induced modification using PIA?

A: The study indicates that pretreating lyocell fabric with specific amines can significantly impact the effectiveness of the photo-induced modification process using PIA. [] Pretreatment with 2-(4-chlorophenyl)ethylamine (AM2) led to a notable increase in UV absorbance and a decrease in photoluminescence quantum yields compared to untreated fabric. [] This suggests that the presence of AM2 on the cellulose surface enhances the absorption of UV light and promotes more efficient energy transfer to the PIA photoinitiator, ultimately leading to more effective surface modifications. In contrast, pretreatment with 2-(dimethylamino)ethyl chloride hydrochloride (AM1) resulted in minimal changes in UV absorbance and photoluminescence properties. [] This suggests that not all amine pretreatments are equally effective in enhancing photo-induced modifications, and the specific choice of amine plays a crucial role in optimizing the process.

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